molecular formula C4H10ClNO2 B1426276 (R)-2-(Methylamino)propanoic acid hydrochloride CAS No. 1155878-14-0

(R)-2-(Methylamino)propanoic acid hydrochloride

Cat. No. B1426276
CAS RN: 1155878-14-0
M. Wt: 139.58 g/mol
InChI Key: QYXBNPBZWXNBGN-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Methylamino)propanoic acid hydrochloride, also known as (R)-2-MPA HCl, is an important chiral compound used in laboratories for the synthesis of a wide range of compounds. This compound is a versatile building block for many synthetic applications, particularly in the field of medicinal chemistry. It has been used for the synthesis of a variety of pharmaceuticals, including anti-bacterial, anti-cancer, and anti-inflammatory drugs. In addition, (R)-2-MPA HCl has been used in the synthesis of a range of other compounds, such as vitamins, food additives, and fragrances.

Scientific Research Applications

  • Polymorphism in Cardiovascular Treatment Compounds :Research by Taddei, Torreggiani, and Fini (2002) utilized vibrational spectroscopy, thermogravimetry, and differential scanning calorimetry to characterize racemic propanoic acid derivatives, such as CHF-1035, which are under clinical investigation for treating congestive heart failure. Their study highlighted the polymorphism of these compounds and their transformations due to mechanical and thermal treatments, relevant to industrial manufacturing processes (Taddei, Torreggiani & Fini, 2002).

  • Synthesis and Optical Resolution of Neurotoxins :Hu and Ziffer (1990) described the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) from α-acetamidoacrylic acid and [15N]-methylamine. Their work involved enantioselective hydrolysis leading to the separation of (R)- and (S)-BMAA, an approach significant in neurotoxicity studies (Hu & Ziffer, 1990).

  • Bioavailability Studies in Primates :Duncan et al. (1992) investigated the oral bioavailability of 2-Amino-3-(methylamino)-propanoic acid (BMAA) in cynomolgous monkeys. Their study is crucial in understanding the systemic absorption and potential toxicity of BMAA, especially in the context of amyotrophic lateral sclerosis-parkinsonism dementia (Duncan et al., 1992).

  • Pharmacokinetics and Blood-Brain Barrier Permeability :Research by Duncan et al. (1991) focused on the pharmacokinetics and blood-brain barrier permeability of BMAA in rats. This study provides insights into the potential role of BMAA in neurodegenerative diseases and its dynamics in the brain following dietary or medicinal use of cycads (Duncan et al., 1991).

  • Use in Imaging Brain Tumors :Yu et al. (2010) synthesized fluorinated derivatives of 2-amino-3-(methylamino)propanoic acid for potential use in PET imaging of brain tumors. Their work highlights the use of these compounds in cancer diagnosis and treatment monitoring (Yu et al., 2010).

properties

IUPAC Name

(2R)-2-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXBNPBZWXNBGN-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(Methylamino)propanoic acid hydrochloride
Reactant of Route 2
(R)-2-(Methylamino)propanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-2-(Methylamino)propanoic acid hydrochloride
Reactant of Route 4
(R)-2-(Methylamino)propanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-2-(Methylamino)propanoic acid hydrochloride
Reactant of Route 6
(R)-2-(Methylamino)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.